molecular formula C37H51O3P B598689 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde CAS No. 1202865-21-1

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

Cat. No.: B598689
CAS No.: 1202865-21-1
M. Wt: 574.786
InChI Key: PAWZHFURVJBYGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a ligand suitable for various coupling reactions , suggesting that it may interact with a variety of molecular targets involved in these reactions.

Mode of Action

The compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . As a ligand, it binds to a central metal atom in a coordination complex, facilitating the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with 2-formylbenzoic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is unique due to its bulky tert-butyl groups and methoxy substituents, which provide steric protection and electronic modulation. This enhances its stability and reactivity in catalytic processes compared to other phosphine ligands .

Properties

IUPAC Name

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZHFURVJBYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746390
Record name 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-21-1
Record name 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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